4-(4-amino-3-iodo-1h-pyrazolo[3,4-d]pyrimidin-1-yl)cyclohexanone
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Overview
Description
4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)cyclohexanone is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core substituted with an amino group and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)cyclohexanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-3-iodopyrazole with a suitable cyclohexanone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Deiodinated analogs.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)cyclohexanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)cyclohexanone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3-iodopyrazolo[3,4-d]pyrimidine
- 4-amino-3-bromopyrazolo[3,4-d]pyrimidine
- 4-amino-3-chloropyrazolo[3,4-d]pyrimidine
Uniqueness
4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)cyclohexanone is unique due to the presence of the cyclohexanone moiety, which imparts distinct physicochemical properties compared to its analogs. This structural feature can influence the compound’s solubility, stability, and biological activity, making it a valuable molecule for various research applications.
Properties
Molecular Formula |
C11H12IN5O |
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Molecular Weight |
357.15 g/mol |
IUPAC Name |
4-(4-amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)cyclohexan-1-one |
InChI |
InChI=1S/C11H12IN5O/c12-9-8-10(13)14-5-15-11(8)17(16-9)6-1-3-7(18)4-2-6/h5-6H,1-4H2,(H2,13,14,15) |
InChI Key |
LFTXIWVMFHWGNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1N2C3=NC=NC(=C3C(=N2)I)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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